N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group and a phenylacetyl group attached to a hydrazinecarboxamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide typically involves the reaction of 3,4-dichlorophenylhydrazine with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazinecarboxamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)hydrazinecarboxamide
- N-(phenylacetyl)hydrazinecarboxamide
- 3,4-dichlorophenylhydrazine
Uniqueness
N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide is unique due to the presence of both dichlorophenyl and phenylacetyl groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and interact with diverse molecular targets compared to its analogs.
Properties
Molecular Formula |
C15H13Cl2N3O2 |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2-phenylacetyl)amino]urea |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-12-7-6-11(9-13(12)17)18-15(22)20-19-14(21)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,19,21)(H2,18,20,22) |
InChI Key |
OSYKBLACRGDFLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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